REACTION_CXSMILES
|
[F:1][C:2]([F:31])([F:30])[C:3](Cl)([C:20]1[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH3:28])=[CH:22][CH:21]=1)[CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]=1.C([SnH](CCCC)CCCC)CCC.O>C1(C)C=CC=CC=1>[F:1][C:2]([F:30])([F:31])[CH:3]([C:20]1[CH:21]=[CH:22][C:23]([O:26][CH2:27][CH3:28])=[CH:24][CH:25]=1)[CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]=1
|
Name
|
α,α'-azoisobutyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,1,1-trifluoro-2-chloro-2-(4-ethoxyphenyl)-3-(3-phenoxybenzyloxy)propane
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
FC(C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C1=CC=C(C=C1)OCC)Cl)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
chloro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at the reflux temperature for 1.5 hours under an atmosphere of nitrogen
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×30 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the residual oil after evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on a silica gel support
|
Type
|
WASH
|
Details
|
eluting with n-hexane containing 6% by volume diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)C1=CC=C(C=C1)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |